Sodium tetraborate pentahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

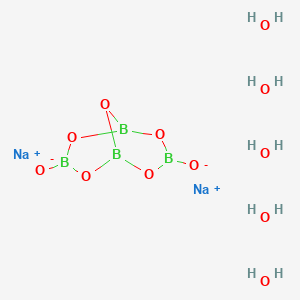

Sodium tetraborate pentahydrate, commonly known as borax pentahydrate, is a chemical compound with the formula Na₂B₄O₇·5H₂O. It appears as a white crystalline powder and is known for its solubility in water and glycerin. This compound is widely used in various industrial and household applications due to its unique chemical properties .

作用机制

Target of Action

It has been shown to have anti-leukemic effects, suggesting that it may target certain cells or proteins involved in leukemia .

Mode of Action

It has been suggested that it may induce apoptosis, a form of programmed cell death, in certain cancer cells . This could be due to its interaction with cellular targets, leading to changes in cell function and ultimately cell death.

Biochemical Pathways

Borax pentahydrate appears to affect the apoptosis pathway in cancer cells. It has been shown to increase the Bax/Bcl-2 ratio in acute promyelocytic leukemia cells, which is associated with the induction of apoptosis . This suggests that borax pentahydrate may exert its effects by modulating this pathway.

Pharmacokinetics

Over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route .

Result of Action

The result of borax pentahydrate’s action is the induction of apoptosis in certain cancer cells. In a study on acute promyelocytic leukemia cells, treatment with borax pentahydrate significantly increased apoptotic cell death compared to non-treated control cells .

Action Environment

The action of borax pentahydrate can be influenced by environmental factors. For example, it has been suggested that borax pentahydrate may be less hygroscopic and have a higher boron content per unit mass compared to borax decahydrate, which could influence its stability and efficacy . Additionally, atmospheric emissions of borates and boric acid in a particulate or vapour form occur as a result of volatilization of boric acid from the sea, volcanic activity, mining operations, glass and ceramic manufacturing, the application of agricultural chemicals, and coal-fired power plants .

生化分析

Biochemical Properties

Sodium tetraborate pentahydrate is hydrolyzed in water to form undissociated boric acid This property allows it to participate in biochemical reactions involving boric acid

Cellular Effects

This compound can cause irritation to the respiratory tract when inhaled This suggests that it may have effects on the cells of the respiratory tract

Molecular Mechanism

Since it is hydrolyzed to form boric acid in water , it may exert its effects through the actions of boric acid

Temporal Effects in Laboratory Settings

It is known that this compound can cause irritation to the respiratory tract in volunteers from a concentration of 10 mg/m3 .

Dosage Effects in Animal Models

It is known that boric acid, which this compound is hydrolyzed to form, can cause developmental toxicity in rats and mice .

Metabolic Pathways

Since it is hydrolyzed to form boric acid in water , it may be involved in the same metabolic pathways as boric acid.

Transport and Distribution

Since it is hydrolyzed to form boric acid in water , it may be transported and distributed in the same manner as boric acid.

Subcellular Localization

Since it is hydrolyzed to form boric acid in water , it may be localized in the same subcellular compartments as boric acid.

准备方法

Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature to be higher than 70°C and the crystallization temperature to be higher than 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide, followed by treatment with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form this compound .

Industrial Production Methods: In industrial settings, this compound is produced using a multifunctional reactor that integrates batching, dissolution, evaporation, crystallization, and drying. This method ensures high product purity and stable quality .

化学反应分析

Types of Reactions: Sodium tetraborate pentahydrate undergoes various chemical reactions, including:

Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution.

Reaction with Acids: It reacts with hydrochloric acid to produce boric acid and sodium chloride.

Common Reagents and Conditions:

Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.

Water: Used for hydrolysis to form an alkaline solution.

Major Products Formed:

Boric Acid (H₃BO₃): Formed when reacting with hydrochloric acid.

Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.

科学研究应用

Sodium tetraborate pentahydrate has a wide range of applications in scientific research, including:

相似化合物的比较

Sodium tetraborate pentahydrate is similar to other borate compounds such as:

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O):

Anhydrous Sodium Tetraborate (Na₂B₄O₇): This form lacks water of crystallization and is used in high-temperature applications.

Sodium Metaborate (NaBO₂): Another borate compound with different chemical properties and applications.

This compound is unique due to its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications.

属性

CAS 编号 |

12179-04-3 |

|---|---|

分子式 |

B4H10Na2O12 |

分子量 |

291.3 g/mol |

IUPAC 名称 |

disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |

InChI |

InChI=1S/B4O7.2Na.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |

InChI 键 |

QZSYXKPOZFXCDM-UHFFFAOYSA-N |

SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] |

规范 SMILES |

B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.[Na+].[Na+] |

物理描述 |

Colorless or white, odorless crystals or free-flowing powder; Begins to lose water of hydration at 252 degrees F; [NIOSH] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)

![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)